molecular formula C12H4F8N2 B13836175 3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine CAS No. 16583-09-8

3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B13836175
CAS No.: 16583-09-8
M. Wt: 328.16 g/mol
InChI Key: TVZSHTHCQWDZNG-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine: is a fluorinated aromatic compound characterized by the presence of eight fluorine atoms and two amino groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine typically involves the fluorination of biphenyl derivatives followed by the introduction of amino groups. One common method includes the reaction of octafluorobiphenyl with ammonia or amines under controlled conditions to introduce the amino groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent amination step is carried out in reactors designed to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the amino groups to corresponding amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amines.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid and highly fluorinated structure.

Biology: In biological research, it serves as a probe for studying protein-ligand interactions and as a component in the design of fluorinated drugs with enhanced metabolic stability.

Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals, particularly in the field of oncology, where fluorinated compounds are known for their bioactivity.

Industry: In the industrial sector, it is used in the production of high-performance coatings, lubricants, and electronic materials due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the amino groups facilitate interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 2,2’,3,3’,4,4’,5,5’-Octafluorobiphenyl
  • 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

Uniqueness: 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine stands out due to the presence of both fluorine atoms and amino groups, which confer unique chemical and biological properties. The high degree of fluorination provides exceptional stability and resistance to degradation, while the amino groups enable specific interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

16583-09-8

Molecular Formula

C12H4F8N2

Molecular Weight

328.16 g/mol

IUPAC Name

2-(2-amino-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluoroaniline

InChI

InChI=1S/C12H4F8N2/c13-3-1(11(21)9(19)7(17)5(3)15)2-4(14)6(16)8(18)10(20)12(2)22/h21-22H2

InChI Key

TVZSHTHCQWDZNG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)N)C2=C(C(=C(C(=C2F)F)F)F)N

Origin of Product

United States

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